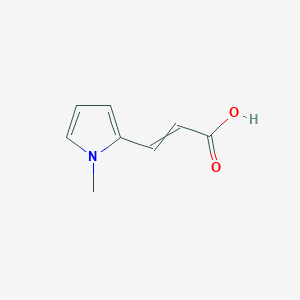
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
描述
“(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is widely used in scientific research due to its versatile properties, which make it invaluable for studying various biological and chemical processes.
Molecular Structure Analysis
The molecular structure of “(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to an acrylic acid moiety . The exact structural details would require more specific information or a detailed structural analysis.科学研究应用
Polymer Complex and Blends
The study on the blending and complexation of poly(acrylic acid) (PAA) with poly(vinyl pyrrolidone) (PVP) reveals insights into the physical properties and interactions within polymer blends. The research demonstrated that blending PAA with PVP could enhance thermal stability and introduce strong hydrogen bonding between the polymers, suggesting potential applications in materials science where these properties are desirable (Lau & Mi, 2002).
Catalyst in Chemical Production
A significant application is found in the catalytic dehydration of methyl lactate, showing that (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives could be crucial in enhancing the selectivity and stability of catalysts for producing acrylic acid, a vital chemical feedstock. This research highlights the potential of using these compounds in renewable routes to acrylic acid production, offering an alternative to petroleum-derived sources (Murphy, Letterio, & Xu, 2017).
Solar Cell Applications
In the field of renewable energy, organic sensitizers for solar cell applications have been engineered, incorporating (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives. These sensitizers, when anchored onto TiO2 film, have shown to improve the efficiency of solar cells, marking a step forward in the development of cost-effective and efficient solar energy solutions (Kim et al., 2006).
Advanced Materials Development
Research into the transformation of swollen polyelectrolyte hydrogels into tough materials by forming metal-coordination complexes opens up new avenues for biomedical and engineering applications. This study underscores the versatility of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives in creating materials with tunable mechanical properties and self-healing capabilities (Yu et al., 2020).
Water Treatment and Filtration
The synthesis of terpolymers from (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives for use in membrane technology demonstrates their potential in improving water purification processes. These materials can enhance water flux and anti-fouling properties of filtration membranes, indicating their applicability in addressing global clean water challenges (Li et al., 2010).
安全和危害
属性
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRMRKBMPBEBG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



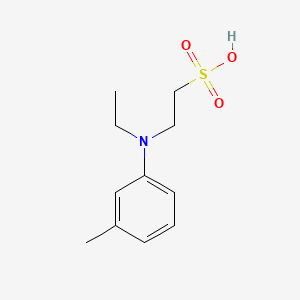
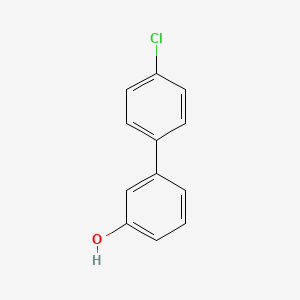

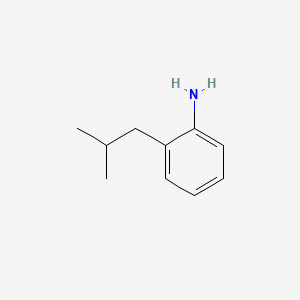
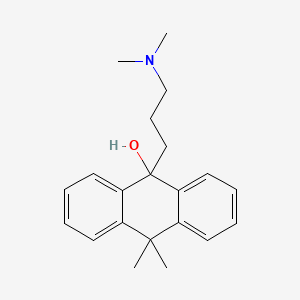
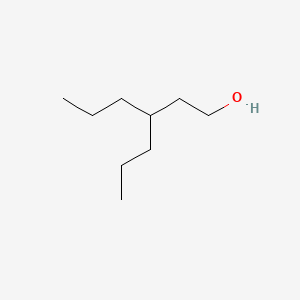
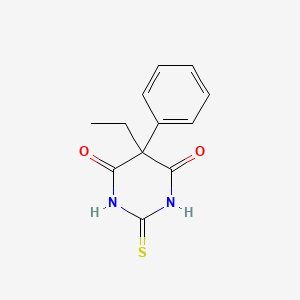
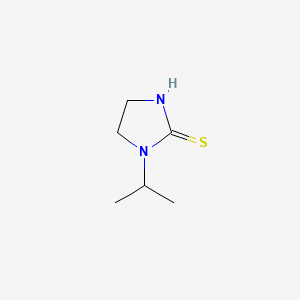
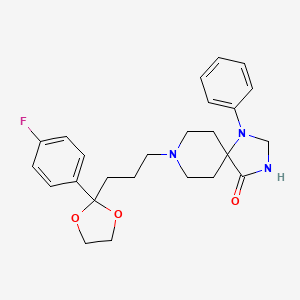
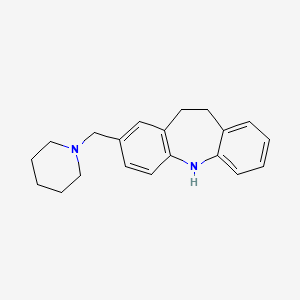
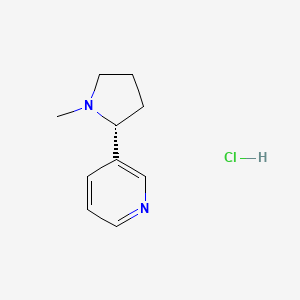
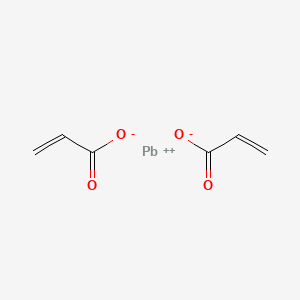
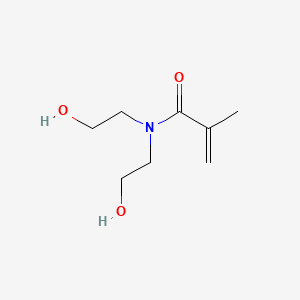
![2-[4-(2-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1608608.png)